Mesitylene

Catalog No.
S564606
CAS No.
108-67-8
M.F
C9H12
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesitylene

CAS Number

108-67-8

Product Name

Mesitylene

IUPAC Name

1,3,5-trimethylbenzene

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3

InChI Key

AUHZEENZYGFFBQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C)C

solubility

0.002 % (NIOSH, 2016)
4.01e-04 M
Miscible with alcohol, ether, benzene
Miscible in ethanol, ethyl ether, acetone
Miscible with oxygenated and aromatic solvents.
In water, 48.2 mg/L at 25 °C
0.0482 mg/mL at 25 °C
Solubility in water: very poor
0.002%

Synonyms

1,3,5-Trimethylbenzene; 2,4,6-Trimethylbenzene; 3,5-Dimethyltoluene; NSC 9273; sym-Trimethylbenzene;

Canonical SMILES

CC1=CC(=CC(=C1)C)C

The exact mass of the compound Mesitylene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.002 % (niosh, 2016)4.01e-04 mmiscible with alcohol, ether, benzenemiscible in ethanol, ethyl ether, acetonemiscible with oxygenated and aromatic solvents.in water, 48.2 mg/l at 25 °c0.0482 mg/ml at 25 °csolubility in water: very poor0.002%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9273. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. It belongs to the ontological category of trimethylbenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mesitylene (1,3,5-trimethylbenzene) is a symmetrically substituted C9 aromatic hydrocarbon widely procured as a high-boiling specialty solvent, an analytical internal standard, and a critical precursor for sterically demanding organometallic ligands. Characterized by a boiling point of 164.7 °C and a highly symmetric structure, it offers distinct thermal and electronic profiles compared to lighter aromatics like toluene or its structural isomers. In industrial and laboratory settings, mesitylene is selected primarily for its ability to sustain high-temperature atmospheric reflux, its simplified NMR profile due to molecular symmetry, and its predictable, single-isomer reactivity in electrophilic aromatic substitutions [1]. These attributes make it a foundational material in catalyst manufacturing, fine chemical synthesis, and quantitative analytical workflows.

Substituting mesitylene with lower-cost aromatic solvents like xylenes or structurally similar isomers like pseudocumene (1,2,4-trimethylbenzene) frequently results in process failures or increased downstream costs. Xylenes lack the thermal capacity for reactions requiring temperatures above 140 °C, forcing manufacturers to use pressurized reactors to achieve equivalent kinetics [1]. More critically, when used as a chemical precursor, the lack of structural symmetry in pseudocumene leads to complex mixtures of regioisomers during electrophilic substitution (e.g., nitration or halogenation). This necessitates resource-intensive fractional distillation or crystallization steps to isolate the desired product, whereas mesitylene's symmetry guarantees high-purity single-isomer yields, directly lowering purification overhead and improving overall atom economy [2].

Thermal Capacity for High-Temperature Atmospheric Reflux

Mesitylene provides a significantly higher atmospheric boiling point compared to standard aromatic solvents, enabling accelerated reaction kinetics for endothermic processes without the need for pressurized vessels. While toluene boils at 110.6 °C and p-xylene at 138.3 °C, mesitylene sustains reflux at 164.7 °C [1]. According to the Arrhenius equation, this ~54 °C increase over toluene can accelerate thermally driven reactions by an order of magnitude, drastically reducing batch times in industrial synthesis.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data164.7 °C (Mesitylene)
Comparator Or Baseline110.6 °C (Toluene) / 138.3 °C (p-Xylene)
Quantified Difference+54.1 °C vs Toluene; +26.4 °C vs p-Xylene
ConditionsStandard atmospheric pressure (101.3 kPa)

Procuring mesitylene as a solvent allows manufacturers to run high-temperature reactions in standard glass-lined reactors, avoiding the capital expense of high-pressure autoclaves.

Regioselectivity in Electrophilic Aromatic Substitution

Because mesitylene possesses D3h symmetry (all three unsubstituted ring positions are chemically equivalent), mono-electrophilic substitution yields a single product. For example, bromination of mesitylene yields 2-bromomesitylene with >98% regiochemical purity prior to purification. In contrast, bromination of the asymmetric isomer pseudocumene (1,2,4-trimethylbenzene) yields a mixture of 3-bromo, 5-bromo, and 6-bromo isomers [1].

Evidence DimensionIsomeric Purity of Mono-Bromination Product
Target Compound Data>98% single isomer (2-bromomesitylene)
Comparator Or BaselineComplex mixture of 3 isomers (from pseudocumene)
Quantified DifferenceElimination of multi-isomer byproducts
ConditionsStandard electrophilic bromination (Br2, FeBr3 catalyst)

Using mesitylene as a building block eliminates the need for expensive, low-yield fractional distillation or chromatography required to separate regioisomers.

Signal Clarity for Quantitative NMR (qNMR) Internal Standards

Mesitylene is highly preferred as an internal standard in 1H qNMR due to its exceedingly simple spectrum. It exhibits exactly two sharp singlets: one for the aromatic protons at ~6.79 ppm (3H) and one for the methyl protons at ~2.25 ppm (9H) in CDCl3. Comparators like xylenes or pseudocumene present complex, overlapping multiplets in the aromatic region (6.9-7.2 ppm) and methyl region, which frequently interfere with the integration of the target analyte's signals [1].

Evidence Dimension1H NMR Signal Multiplicity
Target Compound Data2 sharp singlets (zero coupling complexity)
Comparator Or BaselineMultiple overlapping multiplets (Xylenes/Pseudocumene)
Quantified Difference100% reduction in J-coupling splitting patterns
Conditions1H NMR in CDCl3 at 400 MHz

Procuring high-purity mesitylene for analytical labs ensures baseline separation and highly accurate integration for quantitative purity assays.

Steric Tuning in N-Heterocyclic Carbene (NHC) Ligand Synthesis

Mesitylene is the direct precursor to mesidine, which is used to synthesize the IMes ligand (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). IMes provides a specific percent buried volume (%V_bur) of 36.5%, offering a critical "medium-bulky" steric profile. This is quantitatively distinct from the IPr ligand (derived from 2,6-diisopropylaniline), which has a %V_bur of 44.5% [1]. For certain Ruthenium-catalyzed olefin metathesis reactions, the excessive bulk of IPr inhibits substrate coordination, making the mesitylene-derived IMes the necessary choice for optimal turnover frequencies.

Evidence DimensionPercent Buried Volume (%V_bur) of derived NHC ligand
Target Compound Data36.5% (IMes ligand from Mesitylene)
Comparator Or Baseline44.5% (IPr ligand from 2,6-diisopropylaniline)
Quantified Difference-8.0% difference in steric bulk
ConditionsSambVca 2.0 topographic analysis of crystallographic data

Catalyst manufacturers must procure mesitylene to synthesize IMes ligands when developing catalysts for sterically hindered substrates where bulkier ligands fail.

High-Temperature Specialty Solvent for Polymer and Materials Synthesis

Due to its 164.7 °C boiling point, mesitylene is heavily procured as a solvent for high-temperature imidization, dehydration, and cross-coupling reactions. It allows manufacturers to achieve the necessary thermal activation energy for advanced polymer synthesis (such as polyimides) in standard, unpressurized glass-lined reactors, bypassing the limitations of toluene or xylenes [1].

Precursor for Single-Isomer Fine Chemicals and APIs

Mesitylene is the required starting material for synthesizing mesitoic acid, bromomesitylene, and mesidine. Its D3h symmetry ensures that electrophilic aromatic substitutions yield a single regioisomer, eliminating the costly and time-consuming fractional distillation steps that would be required if asymmetric C9 isomers like pseudocumene were used [2].

Internal Standard for Quantitative NMR (qNMR)

Analytical laboratories procure high-purity mesitylene specifically for use as a qNMR internal standard. Its highly symmetric structure produces only two sharp, uncoupled singlets in a 1H NMR spectrum, ensuring that the standard's peaks do not overlap with the complex multiplets of the target analytes, thereby guaranteeing accurate purity quantification [3].

Building Block for Organometallic Catalysts (NHC Ligands)

In the catalyst manufacturing sector, mesitylene is indispensable for producing the IMes and SIMes families of N-heterocyclic carbene ligands. These ligands provide a precisely quantified steric bulk (%V_bur = 36.5%) that balances stability and reactivity in Grubbs second-generation catalysts and various Palladium cross-coupling systems, filling a structural gap that bulkier ligands cannot accommodate [4].

Physical Description

1,3,5-trimethylbenzene appears as a colorless liquid with a peculiar odor. Insoluble in water and less dense than water. Flash point near 123°F. May be toxic by ingestion and inhalation. Used to make plastics and dyes.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a distinctive, aromatic odor.

Color/Form

Clear, colorless liquid

XLogP3

3.4

Boiling Point

329 °F at 760 mm Hg (NIOSH, 2016)
164.7 °C
164.7 °C at 760 mm Hg
165 °C
329°F

Flash Point

122 °F (NIOSH, 2016)
122 °F (50 °C) (Closed cup)
50 °C c.c.
122°F

Vapor Density

1.006 AT 20 °C (AIR = 1)
Relative vapor density (air = 1): 4.1

Density

0.86 (NIOSH, 2016)
0.8637 at 20 °C/4 °C
Relative density (water = 1): 0.86
0.86

LogP

3.42 (LogP)
log Kow = 3.42
3.42

Odor

Peculiar odor
Distinctive, aromatic odor
Sweet odo

Melting Point

-49 °F (NIOSH, 2016)
-44.7 °C
-44.8 °C
-44.7°C
-45 °C
-49°F

UNII

887L18KQ6X

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

2 mm Hg (NIOSH, 2016)
2.48 mmHg
2.48 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.25
2 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Impurities

Mesitylene contains 1 wt% pseuodocumeme and 0.5 wt% other aromatic compounds

Other CAS

108-67-8

Wikipedia

Mesitylene

Biological Half Life

3.00 Days
2.51 Days
... Ten healthy male volunteers were exposed to trimethylbenzene (TMB) vapor in an exposure chamber for 2 hr at a work load of 50 W. The subjects were exposed on four occasions, to 25 ppm of 1,2,4-TMB, 1,2,3-TMB, and 1,3,5-TMB, respectively, and 2 ppm of 1,2,4-TMB. Urine was collected from the onset of exposure until the following morning. All six possible dimethylhippuric acid (DMHA) isomers were analyzed by high-performance liquid chromatography. ... The half-times of the different DMHA isomers ranged from 4 to 16 hr.

Methods of Manufacturing

BY DEHYDRATING ACETONE WITH SULFURIC ACID.
Trimethylbenzene fraction (fractionation; coproduced with pseudocumene/durene)
Acetone undergoes aldol addition in the presence of sulfuric acid to give mesityl oxide, which then condenses with a third molecule of acetone to give a mixture of phorone (2,6-dimethyl-2,6-heptadien-4-one) and mesitylene (1,3,5-trimethylbenzene).
During the KOCH process, pure pseudocumene or a recycle mixture of polymethylbenzenes having an average molecular weight of 120 (C9 PMB) is contacted with a strong Friedel-Crafts catalyst, disproportionation occurs. At 127 °C, the reactor effluent contains approximately 3% toluene, 21% xylenes, 44% C9 PMBs, 29% C10 PMBs, and 3% pentamethylbenzene...Based on the values at 127 °C, the distribution is 29.5% mesitylene, 66.0% pseudocumene, and 4.5% hemimellitene. Mesitylene and hemimellitene are separated by fractionation....
For more Methods of Manufacturing (Complete) data for 1,3,5-TRIMETHYLBENZENE (6 total), please visit the HSDB record page.

General Manufacturing Information

All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Paint and coating manufacturing
Transportation equipment manufacturing
Benzene, 1,3,5-trimethyl-: ACTIVE
High purity mesitylene is produced synthetically.

Analytic Laboratory Methods

AREAL Method 1P-1B. Determination of Volatile Organic Compounds (VOCs) in Indoor Air Using Solid Absorbent Tubes. Capillary GC/MS analysis. Detection Limit= 2.5 ng.
EMSLC Method 503.1. Volatile Aromatic and Unsaturated Organic Compounds in Water by Purge and Trap Gas Chromatography. Revision 2.0. MDL= 0.0030 ug/l.
OSW Method 5021. Volatile Organic Compounds in Soils and Other Solid Matrices Using Equilibrium Headspace Analysis.
AOB Method VG-011-1. Halogenated and Aromatic Volatile Organic Compounds (VOCs) in Whole Gas Analyzed by Purge and Trap GC/ELCD/PID.
For more Analytic Laboratory Methods (Complete) data for 1,3,5-TRIMETHYLBENZENE (23 total), please visit the HSDB record page.

Clinical Laboratory Methods

THE EXTRACT OF METABOLITE 3,5-DIMETHYLBENZOIC ACID, IS DETERMINED BY MEANS OF THIN LAYER CHROMATOGRAPHY, UV LIGHT, & FINALLY SPECTROPHOTOMETER. METHOD IS SPECIFIC FOR 3,5-DIMETHYLBENZOIC ACID.

Storage Conditions

Prior to working with this chemical you should be trained on its proper handling and storage. This chemical must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), and strong oxidizers (such as chlorine, bromine, and fluorine) since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition such as smoking and open flames are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical.
STORAGE TANKS SHOULD BE MOUNDED TO CONFINE ESCAPING LIQUID & ESCAPE FROM PROCESS VESSELS SHOULD BE CONTROLLED IN SIMILAR MANNER BY SILLS @ DOORWAYS, DESIGN OF FLOORS, ETC. /TRIMETHYLBENZENES/

Interactions

Increased catalase activity was observed in the liver microsomal fraction of ethanol-treated rats (10% v/v aqueous ethanol solution per os for 5 weeks). In contrast, cytochrome P-450 concentration and specific activity of NADPH-cytochrome c reductase remained at the same level as in the liver of control rats (drinking water). ... Administration of mesitylene (1,3,5-trimethylbenzene) by gastric tube for 3 days (5 mmoles per kg daily) increased cytochrome P-450 concentration, specific activity of NADPH-cytochrome c reductase and ethanol metabolism.
Groups of 5 female SPF Sprague-Dawley rats (200 to 220 g) were exposed via inhalation for 2 hr to 120, 180, 400, or 720 ppm mesitylene, without or in combination with 1000 or 4000 ppm ethyl acetate. Immediately after exposure, blood samples were collected. Co-exposure /of the effect/ with ethyl acetate ... was not statistically significant. For example, at 400 ppm mesitylene, control blood concn was (75.8 +/- 2.1) x 10-6 mol/L vs 68.8 +/ - 7.8) x 10-6 mol/L at 4000 ppm ethyl acetate.

Dates

Last modified: 08-15-2023
Mitra et al. Molecular shape sorting using molecular organic cages Nature Chemistry, doi: 10.1038/nchem.1550, published online 20 January 2013 http://www.nature.com/nchem

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